molecular formula C10H6BrClO B12830874 1-Bromo-6-chloronaphthalen-2-ol

1-Bromo-6-chloronaphthalen-2-ol

Cat. No.: B12830874
M. Wt: 257.51 g/mol
InChI Key: BBAMQILJPDIRLM-UHFFFAOYSA-N
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Description

1-Bromo-6-chloronaphthalen-2-ol is an organic compound with the molecular formula C10H6BrClO and a molecular weight of 257.51 g/mol It is a derivative of naphthalene, characterized by the presence of bromine and chlorine atoms at the 1 and 6 positions, respectively, and a hydroxyl group at the 2 position

Preparation Methods

The synthesis of 1-Bromo-6-chloronaphthalen-2-ol typically involves halogenation reactions. . This reaction involves the conversion of an amino group to a diazonium salt, followed by its substitution with bromine and chlorine under specific conditions. Industrial production methods may involve similar halogenation techniques, optimized for higher yields and purity.

Chemical Reactions Analysis

1-Bromo-6-chloronaphthalen-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include Selectfluor, sodium dithionite, and various palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-6-chloronaphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-6-chloronaphthalen-2-ol exerts its effects is primarily through its interactions with various molecular targets. For instance, its anticancer activity is believed to involve the inhibition of proangiogenic cytokines such as TNFα, VEGF, and EGF . The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

1-Bromo-6-chloronaphthalen-2-ol can be compared with other halogenated naphthalenes, such as 1-Bromo-8-chloronaphthalene and 6-Bromo-1-chloronaphthalen-2-ol . These compounds share similar structural features but differ in the positions of the halogen atoms. The unique positioning of bromine and chlorine in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific applications.

Similar Compounds

  • 1-Bromo-8-chloronaphthalene
  • 6-Bromo-1-chloronaphthalen-2-ol
  • 1-Bromo-2-chloronaphthalene

These compounds, while similar in structure, exhibit different properties and reactivities due to the variations in halogen positioning.

Properties

Molecular Formula

C10H6BrClO

Molecular Weight

257.51 g/mol

IUPAC Name

1-bromo-6-chloronaphthalen-2-ol

InChI

InChI=1S/C10H6BrClO/c11-10-8-3-2-7(12)5-6(8)1-4-9(10)13/h1-5,13H

InChI Key

BBAMQILJPDIRLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2Br)O)C=C1Cl

Origin of Product

United States

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